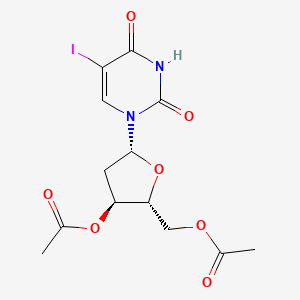

![molecular formula C8H7NOS B1586176 5-Methylbenzo[d]thiazol-2(3H)-one CAS No. 40925-61-9](/img/structure/B1586176.png)

5-Methylbenzo[d]thiazol-2(3H)-one

Descripción general

Descripción

“5-Methylbenzo[d]thiazol-2(3H)-one” is a chemical compound that has been studied for its potential applications in various fields . It is related to the benzo[d]thiazole class of compounds, which have been found to have significant biological activity .

Synthesis Analysis

The synthesis of “5-Methylbenzo[d]thiazol-2(3H)-one” and related compounds has been described in the literature . The methods typically involve reactions with other organic compounds under specific conditions .Molecular Structure Analysis

The molecular structure of “5-Methylbenzo[d]thiazol-2(3H)-one” can be analyzed using various spectroscopic techniques . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis

“5-Methylbenzo[d]thiazol-2(3H)-one” can participate in various chemical reactions . The nature of these reactions can depend on factors such as the presence of other compounds and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Methylbenzo[d]thiazol-2(3H)-one” can be determined using various analytical techniques . These properties can include factors such as density, boiling point, and molecular weight .Aplicaciones Científicas De Investigación

Luminescent Properties

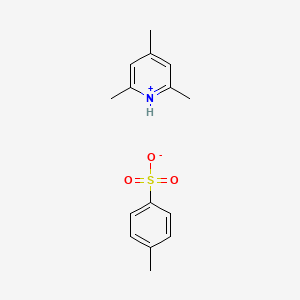

5-Methylbenzo[d]thiazol-2(3H)-one has been used in the synthesis of luminescent benzothiazole . The compound’s optical properties make it suitable for use in various applications, including the creation of luminescent materials .

Fluorescent Markers

The compound has been used in the creation of symmetric pentamethine cyanine dyes . These dyes, which possess unique photophysical properties, are used as fluorescent markers in various fields, including biomedical research and diagnostics .

Photographic Sensitizers

Cyanine dyes, which can be synthesized using 5-Methylbenzo[d]thiazol-2(3H)-one, are used as photographic sensitizers . These dyes enhance the sensitivity of photographic film or plates.

Photopolymerization Initiators

Cyanine dyes derived from 5-Methylbenzo[d]thiazol-2(3H)-one can also be used as photopolymerization initiators . These initiators start the polymerization process when exposed to light.

Stains and Fluorescent Labels

Cyanine dyes, including those derived from 5-Methylbenzo[d]thiazol-2(3H)-one, are used as stains and fluorescent labels . They are particularly useful for labeling nucleic acids in microarray-based expression analysis, DNA sequencing, and DNA intercalation bioanalytical assays .

Detection of Amyloid Formation

Cyanine dyes, including those derived from 5-Methylbenzo[d]thiazol-2(3H)-one, are suitable for the quantitative detection of amyloid formation . This is particularly important in the study of diseases such as Alzheimer’s.

Protein Labeling

Cyanine dyes derived from 5-Methylbenzo[d]thiazol-2(3H)-one can be used for protein labeling . This is useful in various biological and biochemical research applications.

Terahertz (THz) Wave Generation

5-Methylbenzo[d]thiazol-2(3H)-one has been used in the creation of single crystals with extremely large optical nonlinearity, which can be used for intense THz wave generation . This has potential applications in various fields, including imaging, spectroscopy, and communications .

Mecanismo De Acción

Target of Action

Similar compounds have been shown to have anti-infective and anti-cancer potential .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit quorum sensing in bacteria . Quorum sensing is a mechanism of cell-to-cell communication in bacteria, allowing them to coordinate behaviors such as biofilm formation and virulence production .

Biochemical Pathways

Similar compounds have been shown to interfere with quorum sensing pathways in bacteria .

Result of Action

Similar compounds have shown considerable anti-infective and cytotoxic activity .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-methyl-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-5-2-3-7-6(4-5)9-8(10)11-7/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCYXBPFWCRKIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384262 | |

| Record name | 5-Methylbenzo[d]thiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727946 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-Methylbenzo[d]thiazol-2(3H)-one | |

CAS RN |

40925-61-9 | |

| Record name | 5-Methylbenzo[d]thiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

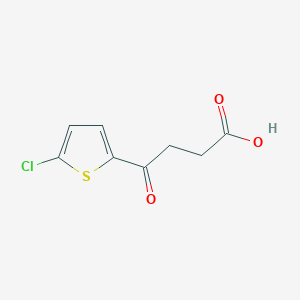

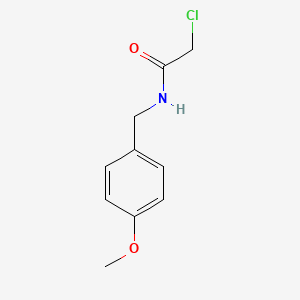

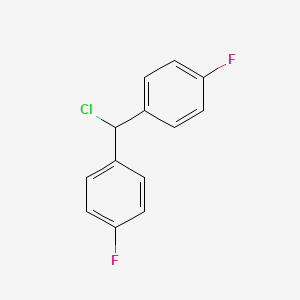

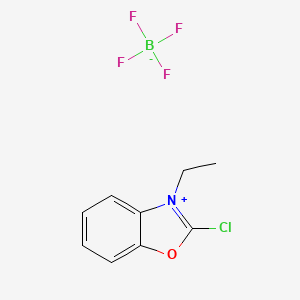

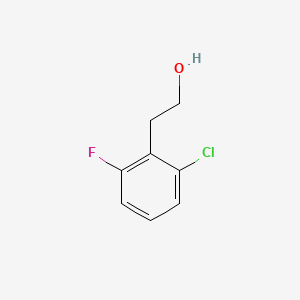

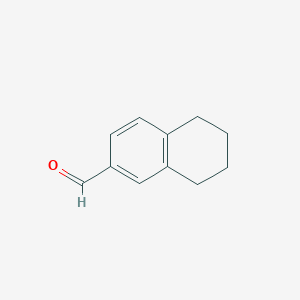

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(3-Chlorobenzylthio)-1,3,4-thiadiazol-2-ylthio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B1586114.png)